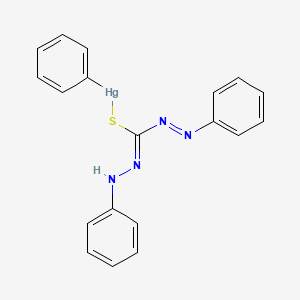

Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-

Description

Properties

IUPAC Name |

[(Z)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-phenylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S.C6H5.Hg/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10,14H,(H,16,18);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGGXKLIUTZBFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S[Hg]C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\S[Hg]C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16HgN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56724-82-4 | |

| Record name | Mercury, phenyl((2-phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056724824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, phenyl[(2-phenyldiazenecarbothioic acid-.kappa.S) 2-phenylhydrazidato-.kappa.N2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of phenyldiazenecarbothioic acid with phenylhydrazine in the presence of mercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of oxo-derivatives.

Reduction: Production of reduced mercury compounds.

Substitution: Generation of substituted phenylhydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to facilitate specific transformations that are difficult to achieve with other reagents.

Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacteria and fungi, making it a candidate for developing new antibiotics.

Medicine: The compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological targets. The mercury atom in the compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other biological processes.

Molecular Targets and Pathways:

Thiol Groups: The primary target is the thiol groups in proteins.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Key Compounds for Comparison:

Mercury, bis[(2-phenyldiazenecarbothioic acid-κS) 2-phenylhydrazidato-κN2]-, (T-4)- CAS: 14783-59-6 . Molecular Formula: C₂₆H₂₂HgN₈S₂. Structure: Mercury(II) complex with two bidentate ligands (bis-form of the target compound). The (T-4) notation indicates a tetrahedral geometry . Regulatory Status: Listed in industrial guidelines with a 1000 ppm threshold .

Methylmercury chloride

- CAS : 54173-04-5 .

- Formula : CH₃HgCl.

- Properties : Linear coordination (Hg–C–Cl), highly neurotoxic, and bioaccumulative. Used historically in fungicides and linked to Minamata disease .

Mercury, phenyl(trichloromethyl)-

- CAS : 3294-57-3 .

- Formula : C₇H₅Cl₃Hg.

- Structure : Mercury bonded to a phenyl group and a trichloromethyl group. Less studied but regulated under environmental guidelines due to mercury content .

Mercury, compound with sodium (4:1) CAS: 57363-77-6 .

Comparative Data Table:

Research Findings and Regulatory Context

- Stability and Reactivity: The target compound’s phenyl and nitrogen/sulfur-donor ligands enhance stability compared to alkylmercury compounds like methylmercury chloride, which degrade into more toxic metabolites .

- Environmental Impact : All listed mercury compounds are restricted under REACH and industrial guidelines (e.g., JIG 2024) due to persistence in ecosystems .

- Analytical Detection: Dithizone-based ligands (as in the target compound) are used in colorimetric mercury detection, but their mercury complexes are now phased out in favor of less toxic alternatives .

Critical Notes on Discrepancies

- CAS Variants : cites CAS 4783-59-6 for a bis-ligand analog, while lists 14783-59-6. These may represent distinct isomers or reporting errors, requiring verification .

- Threshold Values : Industrial guidelines (e.g., Shin Kogyo Green Procurement) uniformly set 1000 ppm thresholds for phenylmercury compounds, contrasting with stricter limits for methylmercury .

Biological Activity

Mercury compounds have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)- , is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound is characterized by a complex structure that includes a mercury atom coordinated with a phenyl group and a hydrazone moiety derived from phenyldiazenecarbothioic acid. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that hydrazone derivatives, including those related to the compound , exhibit a broad spectrum of antimicrobial activity. A study highlighted the effectiveness of various hydrazide-hydrazone compounds against multiple bacterial strains, emphasizing their potential as antibacterial agents:

- Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from to against various pathogens like Staphylococcus aureus and Escherichia coli .

- The compound demonstrated significant activity against Gram-positive bacteria with MIC values indicating potent bactericidal effects .

Table 1: Antimicrobial Activity of Related Hydrazone Compounds

| Compound | Target Bacteria | MIC () | MBC () |

|---|---|---|---|

| Compound 15 | S. aureus ATCC 6538 | 1.95 | 3.91 |

| Compound 19 | E. coli | 12.5 | 25 |

| Compound X | Bacillus subtilis | 6.25 | 12.5 |

Cytotoxicity

The cytotoxic effects of mercury compounds are critical for assessing their safety profile. In vitro studies have shown that certain hydrazide-hydrazone derivatives exhibit cytotoxicity against various cell lines:

- Compound 19 showed a CC50 value of in VERO cells, indicating a favorable safety profile compared to conventional antibiotics .

- The presence of electron-donating and electron-withdrawing groups significantly influenced the cytotoxicity and antimicrobial efficacy .

Understanding the mechanisms through which these compounds exert their biological effects is essential for further development:

- DNA Gyrase Inhibition : Some hydrazone derivatives have been shown to inhibit DNA gyrase in bacteria, which is crucial for bacterial DNA replication and transcription .

- Reactive Oxygen Species (ROS) Generation : Mercury compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies illustrate the effectiveness of mercury-containing hydrazone derivatives in clinical and laboratory settings:

- Case Study on Antibacterial Efficacy : A recent study demonstrated that a derivative similar to the compound exhibited higher antibacterial activity than traditional antibiotics against resistant strains of Staphylococcus aureus .

- Toxicological Assessment : Another study evaluated the toxicological impact of mercury derivatives on aquatic organisms, revealing significant bioaccumulation potential and highlighting environmental concerns .

Q & A

Q. What are the recommended synthetic routes for Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-, and how can its purity and structure be validated?

Methodological Answer:

- Synthesis :

- Use mercury(II) acetate or chloride as the mercury precursor, reacting with phenylhydrazine derivatives under controlled nitrogen atmospheres to prevent oxidation. Adjust stoichiometry to favor κS (sulfur) and κN2 (nitrogen) coordination .

- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ UV-Vis spectroscopy to detect ligand-metal binding (e.g., shifts in absorbance at 250–300 nm) .

- Characterization :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase.

- Structure :

- X-ray crystallography for definitive coordination geometry.

- FT-IR spectroscopy to confirm S–Hg and N–Hg bonds (stretching frequencies: 450–550 cm⁻¹ for Hg–S; 300–400 cm⁻¹ for Hg–N) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify ligand integrity; ¹⁹⁹Hg NMR (if accessible) for Hg coordination environment .

Q. Table 1: Key Analytical Techniques for Characterization

Q. How can researchers assess the acute toxicity of this compound in vitro?

Methodological Answer:

- Cell-based assays :

- Use human hepatoma (HepG2) or renal (HEK293) cell lines. Expose cells to 1–100 µM concentrations for 24–48 hours.

- Measure viability via MTT assay (IC₅₀ calculation) and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) .

- Mechanistic studies :

- Quantify Hg accumulation via inductively coupled plasma mass spectrometry (ICP-MS).

- Assess mitochondrial dysfunction (JC-1 dye for membrane potential) and apoptosis (Annexin V/PI staining) .

- Controls : Include mercury chloride (HgCl₂) and phenylmercuric acetate as reference toxicants .

Advanced Research Questions

Q. How can contradictory data on the toxicokinetics of mercury-organo compounds be systematically resolved?

Methodological Answer:

- Data reconciliation :

- Experimental validation :

- Compare bioavailability in different models (e.g., zebrafish embryos vs. murine hepatocytes) using ICP-MS and synchrotron X-ray fluorescence (SXRF) imaging .

- Apply ATSDR’s toxicokinetic database query strategies (e.g., "mercury compounds/metabolism"[MH] AND "humans"[MH]) to identify species-specific metabolic pathways .

Q. Table 2: Toxicokinetic Parameters from ATSDR Guidelines

| Parameter | Value Range | Model System |

|---|---|---|

| Half-life (renal) | 30–90 days | Human |

| Bioaccumulation factor (BAF) | 10³–10⁴ | Aquatic organisms |

| Blood-brain barrier permeability | 0.1–0.5 L/h | Murine models |

Q. What computational approaches are effective in predicting the reactivity of this mercury compound with biological thiols?

Methodological Answer:

- Density functional theory (DFT) :

- Molecular dynamics (MD) :

- Simulate interactions with serum albumin (PDB ID: 1AO6) in explicit solvent (TIP3P water). Analyze binding free energy (MM-PBSA) and Hg–S bond persistence .

- Validation : Compare computational predictions with experimental data (e.g., HPLC-MS detection of Hg-GSH adducts) .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

Methodological Answer:

- Photodegradation studies :

- Expose aqueous solutions to UV light (λ = 254 nm). Monitor degradation via HPLC-UV and identify byproducts using high-resolution mass spectrometry (HRMS) .

- Soil/water partitioning :

- Use OECD Guideline 106: Measure log Kₒc (organic carbon-water partition coefficient) via batch equilibrium tests .

- Microbial degradation :

- Incubate with Hg-resistant bacteria (e.g., Pseudomonas putida). Quantify Hg reduction via ICP-MS and gene expression (mer operon qPCR) .

Data Contradiction & Reliability

Q. What methodologies ensure reliability when spectroscopic data conflicts with crystallographic results?

Methodological Answer:

- Multi-technique validation :

- Error analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.